molecular formula C5H6N2O B057635 3-Amino-2-hydroxypyridine CAS No. 33630-99-8

3-Amino-2-hydroxypyridine

Cat. No. B057635
CAS RN: 33630-99-8
M. Wt: 110.11 g/mol
InChI Key: VTSFNCCQCOEPKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 3-Amino-2-hydroxypyridine derivatives plays a critical role in their chemical reactivity and application. For instance, the crystal structure analysis of a specific derivative showed a complex with an anionic complex and a counter-cation, demonstrating the compound's ability to form varied and complex structures (Ali Hejrani-Dalir et al., 2015). Such structural versatility is essential for the compound's application in creating novel materials and drugs.

Chemical Reactions and Properties

3-Amino-2-hydroxypyridine is known for forming colored complexes with metals, as shown in its interaction with osmium to form green and violet complexes, depending on the pH of the solution. This reactivity forms the basis for selective and sensitive spectrophotometric methods for metal ion determination (Y. L. Mehta et al., 1976). Such properties underscore the compound's utility in analytical chemistry and material science.

Scientific Research Applications

  • Chromogenic Reagent for Osmium Determination : 2-Amino-3-hydroxypyridine forms colored complexes with osmium, which led to a selective and sensitive spectrophotometric method for determining osmium, even in the presence of other metal ions (Mehta, Garg, & Singh, 1976).

  • Mixed-Ligand Metal Complexes : This compound has been used in the synthesis of mixed-ligand metal complexes with iron, cobalt, and nickel, along with nitrogen donors, potentially influencing its biological activity (Prakash & Sindhu, 1998).

  • Safety in Cosmetics : It is safe for use in oxidative hair dye formulations, as determined by the Expert Panel for Cosmetic Ingredient Safety (Burnett et al., 2020).

  • Synthesis of Polysubstituted 3-Hydroxypyridines : An efficient method involving Pd(0)-catalyzed cyclizations and cross-coupling reactions was developed to synthesize diverse polysubstituted 3-hydroxypyridines (Ito, Doi, & Tsukamoto, 2023).

  • Synthesis of 2-Aminohydroxypyridines : Research on the synthesis of various isomers of 2-aminohydroxypyridines, including 2-amino-3-hydroxypyridine, has been reported, which is significant for understanding the metabolism of related compounds (Bray, Neale, & Thorpe, 1950).

  • Tyrosinase Inhibition : Alkyl substitution at position 2 in the aromatic ring of 3-hydroxypyridine-4-ones, which includes 3-amino-2-hydroxypyridine, can minimize interaction with tyrosinase, a key enzyme in melanin synthesis, without affecting its affinity for iron(III) (Hider & Lerch, 1989).

Safety And Hazards

3-Amino-2-hydroxypyridine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

3-Amino-2-hydroxypyridine has been used as a bifunctional additive for stable and high-efficiency tin–lead perovskite solar cells . This suggests potential future applications in the field of renewable energy.

properties

IUPAC Name

3-amino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSFNCCQCOEPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187317
Record name 3-Amino-2-pyridinol
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-hydroxypyridine

CAS RN

33630-99-8
Record name 3-Amino-2(1H)-pyridinone
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Record name 3-Amino-2-pyridinol
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Record name 33630-99-8
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Record name 3-Amino-2-pyridinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
MY Chu-Moyer, R Berger - The Journal of Organic Chemistry, 1995 - ACS Publications
… Amino-3-hydroxypyridine (4a)is commercially available while 3-amino-4-hydroxypyridine (4b) and 3-amino2- hydroxypyridine (4d) are easily obtained via hydrogenation of the …
Number of citations: 51 pubs.acs.org
GC Li, P Wang, ME Farmer, JQ Yu - Angewandte Chemie, 2017 - Wiley Online Library
… to mono-protected 3-amino-2-hydroxypyridine ligands, which … mono-protected 3-amino-2-hydroxypyridine ligands was … that mono-protected 3-amino-2-hydroxypyridine ligands are …
Number of citations: 63 onlinelibrary.wiley.com
GB Barlin, W Pfleiderer - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
… -2-methoxypyridine (Figure) ; the changes resulting from conversion of neutral species into cation are similar in intensity and direction to those observed with 3-amino2-hydroxypyridine. …
Number of citations: 35 pubs.rsc.org
P Wang, GC Li, P Jain, ME Farmer, J He… - Journal of the …, 2016 - ACS Publications
… The role of the free N–H in the ligand is unclear at this stage, though we hypothesize that monoprotected 3-amino-2-hydroxypyridine ligands might coordinate with Pd(II) through the …
Number of citations: 167 pubs.acs.org
神代昭 - Chemical and Pharmaceutical Bulletin, 1959 - jlc.jst.go.jp
… Recently, Albert, et alfi’> prepared 3~amino~2~hydroxypyridine (I), which was necessary as a starting material in the present experiments, by the catalytic hydrogenation of the …
Number of citations: 3 jlc.jst.go.jp
P Wang, ME Farmer, JQ Yu - Angewandte Chemie, 2017 - Wiley Online Library
… The presence of a mono-protected 3-amino-2-hydroxypyridine ligand L1 was essential. … of anilines and phenols, the mono-protected 3-amino-2-hydroxypyridine ligands (L1–L9) were …
Number of citations: 79 onlinelibrary.wiley.com
AA Aly, AA Hassan, KM El-Shaieb… - … für Naturforschung B, 2005 - degruyter.com
… Reaction of 3-amino-2-hydroxypyridine and 2-amino(thio)phenols with various selected π-acceptors are herein reported. Different modes of cyclization via elimination and/or …
Number of citations: 12 www.degruyter.com
A Albert, A Hampton - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… hydroxy- 1 : 7-naphthyridine by a modified Skraup reaction from 3-amino-2-hydroxypyridine … in ethanol over palladium-charcoal gave 3-amino-2-hydroxypyridine (XI). This base was …
Number of citations: 33 pubs.rsc.org
A Koshiro - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
… Recently, Albert, et alfi’> prepared 3~amino~2~hydroxypyridine (I), which was necessary as a starting material in the present experiments, by the catalytic hydrogenation of the …
Number of citations: 15 www.jstage.jst.go.jp
MC Viaud, P Jamoneau, JG Bizot-Espiard… - Bioorganic & Medicinal …, 1995 - Elsevier
… In conclusion, within the family of N-[(4-phenyl-1piperazinyl)alkyl]amino hydroxy pyridines and more particularly among the 3-amino-2-hydroxypyridine derivatives, we have shown …
Number of citations: 9 www.sciencedirect.com

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